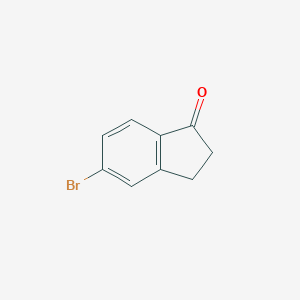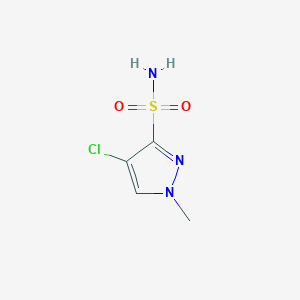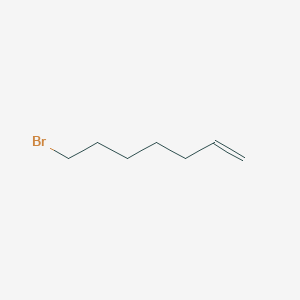![molecular formula C20H26N4O2S4 B130269 1,4-Bis[3-(2-pyridyldithio)propionamido]butane CAS No. 141647-62-3](/img/structure/B130269.png)
1,4-Bis[3-(2-pyridyldithio)propionamido]butane
Overview
Description
1,4-Bis[3-(2-pyridyldithio)propionamido]butane (PDP-Bu) is a sulfur-containing organic compound that has attracted considerable attention due to its unique chemical properties. It has been widely studied for its potential applications in organic synthesis, biochemistry, and materials science.
Scientific Research Applications
Synthesis and Characterization : This compound has been utilized in the synthesis of novel bis(pyridine-2(1H)-thiones) and their derivatives, which have potential applications in various chemical processes. Sanad et al. (2019) detailed the synthesis and characterization of these compounds, highlighting their potential utility in different chemical reactions and synthesis processes (Sanad, Abdel-fattah, Attaby, & Elneairy, 2019).
Complexation Studies : Li et al. (2011) investigated the binding behavior of substituted 1,4-bis(pyridinium)butane derivatives with negatively charged carboxylatopillar[5]arene. This study provided insights into the molecular interactions and association constants, which are crucial for understanding the complexation capabilities of such compounds (Li, Shu, Li, Chen, Han, Xu, Hu, Yu, & Jia, 2011).
Polymer Synthesis : Faghihi et al. (2011) used a derivative of this compound in the synthesis of new poly(ether–ester–imide)s, which are known for their thermal stability and organosolubility. These polymers have applications in high-performance materials due to their stability and durability (Faghihi, Shabanian, Hajibeygi, & Mohammadi, 2011).
Photophysical Behavior and Computational Investigation : Saleh et al. (2016) conducted a study on a novel macromolecule related to 1,4-Bis[3-(2-pyridyldithio)propionamido]butane, focusing on its photophysical behavior and computational investigation. This research has implications for the development of materials with specific light-absorbing or emitting properties (Saleh, Hussein, Osman, Alamry, Mekky, Asiri, & El-Daly, 2016).
Photocatalytic Properties : Niu et al. (2018) explored the synthesis of novel copper halide/thiocyanate coordination compounds directed by 4-pyridyl dithioether ligands, including 1,4-bis(4-pyridylthio)butane. They investigated the photocatalytic properties of these compounds, which could be significant in environmental remediation and energy conversion processes (Niu, Li, Li, Wang, 2018).
Hybrid Material Synthesis : Lu (2020) reported on the synthesis and characterization of a new hybrid compound consisting of 1,4-bis(4-pyridylthio)butane ligand, which demonstrated a significant degradation effect on organic dyes, indicating its potential use in water treatment and environmental clean-up (Lu, 2020).
Safety and Hazards
properties
IUPAC Name |
3-(pyridin-2-yldisulfanyl)-N-[4-[3-(pyridin-2-yldisulfanyl)propanoylamino]butyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S4/c25-17(9-15-27-29-19-7-1-3-13-23-19)21-11-5-6-12-22-18(26)10-16-28-30-20-8-2-4-14-24-20/h1-4,7-8,13-14H,5-6,9-12,15-16H2,(H,21,25)(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUAKWNHKQBPGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCCCNC(=O)CCSSC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400512 | |
| Record name | 1,4-Bis[3-(2-pyridyldithio)propionamido]butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141647-62-3 | |
| Record name | 1,4-Bis[3-(2-pyridyldithio)propionamido]butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Bis[3-(2-pyridyldithio)propionamido]butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of DPDPB in the development of hyaluronic acid-based nanogels for drug delivery?
A1: DPDPB acts as a crosslinking agent in the formation of hyaluronic acid nanogels. [] The thiol groups present in the modified hyaluronic acid conjugate react with DPDPB, forming disulfide bonds. This crosslinking process results in a more stable nanogel structure, preventing premature drug release and potentially enhancing its stability in biological environments. []
Q2: How does the use of DPDPB as a crosslinker impact the drug loading efficiency of hyaluronic acid nanogels?
A2: The research demonstrates that hyaluronic acid nanogels crosslinked with DPDPB exhibit higher drug loading efficiency compared to their non-crosslinked counterparts. [] This improvement is likely due to the more robust and defined structure imparted by the crosslinking, allowing for better encapsulation and retention of hydrophobic drugs like curcumin and simvastatin within the nanogel matrix. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















